molecular formula C21H14N2Na2O9S2 B1667047 Disodium 7,7'-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate) CAS No. 20324-87-2

Disodium 7,7'-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate)

Cat. No. B1667047
CAS RN: 20324-87-2
M. Wt: 548.5 g/mol
InChI Key: MOUNHKKCIGVIDI-UHFFFAOYSA-L
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Description

Disodium 7,7’-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate) is a chemical compound with the molecular formula C21H14N2Na2O9S2 . It is also known by other names such as AMI-1 . This compound is used as a Histone Methyltransferase (HMT) inhibitor .


Molecular Structure Analysis

The molecular weight of this compound is 548.5 g/mol . The IUPAC name is disodium;4-hydroxy-7-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate . The InChI and Canonical SMILES representations provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The compound is a brown solid . It is insoluble in ethanol and DMSO, but soluble in water . The storage temperature is recommended to be under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Inhibition of Protein Arginine N-Methyltransferases (PRMTs)

AMI-1 is a potent and selective inhibitor of PRMTs, which are enzymes involved in the post-translational modification of proteins. This inhibition is crucial for studying the role of arginine methylation in various biological processes, including signal transduction and transcriptional regulation .

Modulation of Nuclear Receptor-Regulated Transcription

The compound can modulate transcription from estrogen and androgen response elements, which is significant for research into hormone-dependent cancers and other conditions influenced by nuclear receptors .

HIV-1 Reverse Transcriptase Inhibition

AMI-1 has been identified as an inhibitor of HIV-1 reverse transcriptase, making it a valuable tool for antiviral research and the development of new therapeutic strategies against HIV .

Antioxidant Properties

As a scavenger of NADPH-oxidase-derived superoxide, AMI-1 serves as a direct antioxidant. This property is beneficial for studying oxidative stress-related pathologies and testing antioxidant therapies .

Anti-inflammatory Applications

In vivo studies have shown that AMI-1 can reduce COX2 expression and alleviate asthmatic symptoms, suggesting its potential use in researching anti-inflammatory treatments .

Fibrosis and Tissue Remodeling

AMI-1’s ability to decrease collagen deposition and mucus secretion in lung tissues indicates its applicability in studying fibrotic diseases and tissue remodeling .

Epigenetic Regulation

By inhibiting arginine methylation, AMI-1 affects epigenetic regulation. This is particularly relevant for understanding gene expression patterns and developing epigenetic therapies .

Superoxide Production Antagonism

AMI-1 acts as a potent antagonist of superoxide production, which is important for investigating the mechanisms of cellular damage and aging, as well as for screening potential anti-aging compounds .

Safety And Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult .

properties

IUPAC Name

disodium;4-hydroxy-7-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O9S2.2Na/c24-19-9-15(33(27,28)29)7-11-5-13(1-3-17(11)19)22-21(26)23-14-2-4-18-12(6-14)8-16(10-20(18)25)34(30,31)32;;/h1-10,24-25H,(H2,22,23,26)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUNHKKCIGVIDI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1NC(=O)NC3=CC4=CC(=CC(=C4C=C3)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2Na2O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80889678
Record name 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy-, sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80889678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disodium 7,7'-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate)

CAS RN

20324-87-2
Record name 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis(4-hydroxy-, sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020324872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy-, sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80889678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 7,7'-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.744
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disodium 7,7'-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate)
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Disodium 7,7'-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate)
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Disodium 7,7'-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate)
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Disodium 7,7'-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate)
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Disodium 7,7'-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate)

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